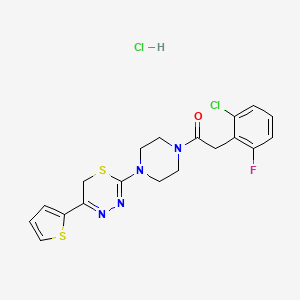
2-(2-chloro-6-fluorophenyl)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-fluorophenyl)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C19H19Cl2FN4OS2 and its molecular weight is 473.41. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chloro-6-fluorophenyl)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloro-6-fluorophenyl)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antibacterial Applications
A series of derivatives have been synthesized with the aim of exploring their antimicrobial and antibacterial efficacy. Compounds exhibiting structural features similar to the queried chemical have shown moderate to promising activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been identified with significant antibacterial and antimycobacterial activity, indicating their potential as therapeutic agents in treating bacterial infections, including tuberculosis. These findings suggest a valuable starting point for the development of new antibacterial drugs, necessitating further preclinical and clinical investigations to ascertain their efficacy and safety profiles (Gurunani et al., 2022).
Antifungal and Cytotoxic Activities
Research into compounds bearing resemblance to the target molecule has also extended into antifungal and cytotoxic areas. Novel derivatives have been synthesized, demonstrating varied levels of antifungal activity, which could be leveraged in the development of new antifungal treatments. Additionally, some of these compounds have shown cytotoxic effects against cancer cell lines, presenting a potential for cancer therapy exploration. The effectiveness against specific strains and the broad-spectrum efficacy observed in some cases provide a compelling argument for their potential in addressing fungal infections and cancer (Sathe et al., 2011).
Pharmacological Evaluation
The exploration of these compounds extends into pharmacological evaluations, where specific derivatives have been assessed for their anti-dopaminergic and anti-serotonergic activities. These activities are crucial in the development of antipsychotic medications, indicating the potential application of such compounds in the treatment of psychiatric disorders. The detailed pharmacological evaluations, including behavioral models, underscore the importance of structural modifications to achieve desired biological activities, highlighting the scope for the design of novel therapeutics with improved efficacy and safety profiles (Bhosale et al., 2014).
Electrochemical Synthesis and Applications
Further research into these compounds includes their electrochemical synthesis, which presents a green chemistry approach to generating novel derivatives. This method emphasizes environmentally friendly synthesis techniques that contribute to the development of new compounds with potential biological activities. The exploration of electrochemical synthesis methods opens avenues for the efficient and sustainable production of pharmacologically relevant compounds, paving the way for their evaluation in various biomedical applications (Nematollahi & Amani, 2011).
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN4OS2.ClH/c20-14-3-1-4-15(21)13(14)11-18(26)24-6-8-25(9-7-24)19-23-22-16(12-28-19)17-5-2-10-27-17;/h1-5,10H,6-9,11-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZSDNZXOQLYLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CS3)C(=O)CC4=C(C=CC=C4Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-dimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2858466.png)

![5-benzyl-3-(4-ethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2858469.png)
![Methyl 4-((2-(diethylamino)ethyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2858471.png)
![5-benzyl-2-(2-chloro-4-fluorobenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2858475.png)
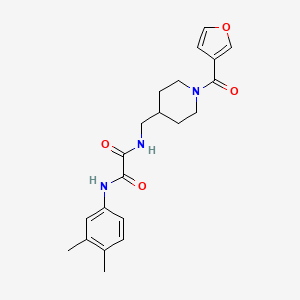
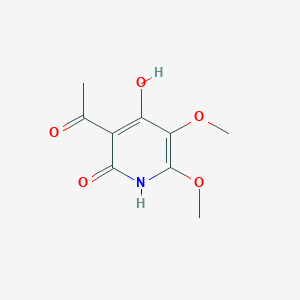

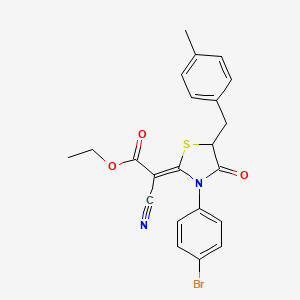
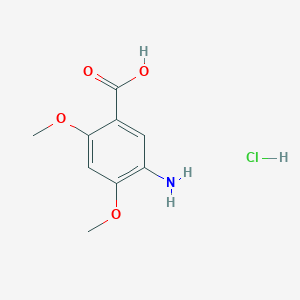
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2858483.png)
![N-(3-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2858484.png)
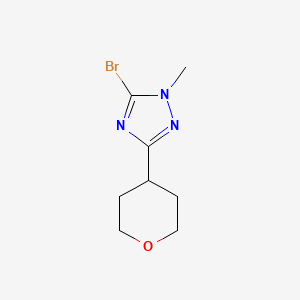
![1,3-Dimethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2858487.png)